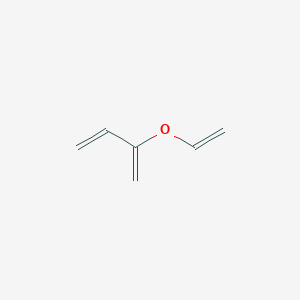

2-Vinyloxy-1,3-butadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Vinyloxy-1,3-butadiene is a potentially valuable building block and monomer in organic synthesis. It can be considered either a functionalized 1,3-butadiene or a vinyl ether.

Preparation Methods

2-Vinyloxy-1,3-butadiene can be synthesized through a hydrative trimerization reaction using acetylene and water as raw materials. This reaction is typically carried out at temperatures ranging from 80 to 115°C in a KOH·H₂O/DMSO system . The process involves the addition of acetylene to water in the presence of potassium hydroxide and dimethyl sulfoxide, resulting in the formation of this compound.

Chemical Reactions Analysis

2-Vinyloxy-1,3-butadiene undergoes various chemical reactions, including:

Substitution Reactions: It reacts with dichloro- and dibromocarbenes, where the vinyloxy group stabilizes the transition state less effectively than alkyl or aryl substituents.

Polymerization: As a monomer, it can participate in polymerization reactions to form polymers with unique properties.

Cycloaddition Reactions: It can undergo cycloaddition reactions, which are useful in the synthesis of complex organic molecules.

Scientific Research Applications

2-Vinyloxy-1,3-butadiene has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as increased thermal and mechanical stability.

Synthetic Rubber Production: It serves as a building block for the production of synthetic rubbers, which are used in various industrial applications.

Organic Synthesis: It is employed in the synthesis of complex organic molecules through reactions like cycloaddition and substitution.

Mechanism of Action

The mechanism of action of 2-Vinyloxy-1,3-butadiene involves its ability to participate in various chemical reactions due to the presence of both vinyloxy and butadiene functional groups. These groups allow it to undergo polymerization, substitution, and cycloaddition reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

2-Vinyloxy-1,3-butadiene can be compared with other similar compounds, such as:

2-Phenyl-1,3-butadiene: This compound can be regarded as either an α-vinyl-substituted styrene or 2-phenyl-substituted 1,3-butadiene.

2-Ethoxymethyl-1,3-butadiene: This compound is synthesized by adding 2-bromomethyl-1,3-butadiene to sodium ethoxide solution, followed by stirring at elevated temperatures.

This compound stands out due to its dual functionality as both a vinyl ether and a butadiene derivative, making it a valuable compound in various chemical applications.

Properties

CAS No. |

57796-76-6 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

2-ethenoxybuta-1,3-diene |

InChI |

InChI=1S/C6H8O/c1-4-6(3)7-5-2/h4-5H,1-3H2 |

InChI Key |

UFCFICKXYHKNGP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=C)OC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.